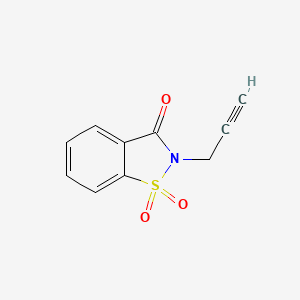![molecular formula C18H19N3O2S B6423435 N-[2-(2-methoxyphenyl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide CAS No. 1092345-23-7](/img/structure/B6423435.png)
N-[2-(2-methoxyphenyl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-methoxyphenyl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide, also known as N-methyl-2-pyrrol-1-yl-1,3-thiazole-4-acetic acid (NMPTA), is an organic compound with a wide range of potential applications in the field of scientific research. It is a novel compound with an interesting structure and a unique set of properties, which makes it a promising candidate for various lab experiments and applications.
Applications De Recherche Scientifique
NMPTA has been used in a variety of scientific research applications, including drug design and development, cancer research, and enzyme inhibition. It has been used in the design of novel drugs to target cancer cells, as well as to study the effects of various enzymes on cellular processes. Additionally, NMPTA has been used to study the interactions between proteins and drugs, as well as to identify potential drug targets.
Mécanisme D'action
NMPTA binds to the active site of an enzyme, blocking the enzyme's ability to catalyze a reaction. The binding of NMPTA to the enzyme can be reversible or irreversible, depending on the type of enzyme. Additionally, NMPTA can affect the activity of enzymes by altering their conformation or by disrupting the hydrogen bonding between the enzyme and its substrate.
Biochemical and Physiological Effects
NMPTA has been shown to have a variety of biochemical and physiological effects, including the inhibition of various enzymes, the modulation of gene expression, and the inhibition of cell proliferation. Additionally, NMPTA has been shown to have anti-inflammatory and antioxidant properties, as well as to possess anti-cancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
NMPTA has several advantages for use in lab experiments, including its low cost, its wide availability, and its ability to be synthesized using a variety of methods. Additionally, NMPTA has a relatively low toxicity, making it safe for use in experiments. However, NMPTA can be difficult to purify, and it is not always stable in solution.
Orientations Futures
The potential applications of NMPTA in scientific research are vast, and there are many possible future directions for research. For example, NMPTA could be used to develop novel drugs to target cancer cells, to study the effects of enzymes on cellular processes, to identify potential drug targets, and to develop better methods for synthesizing and purifying NMPTA. Additionally, further research could be conducted to explore the biochemical and physiological effects of NMPTA on various cell types, as well as to study the interactions between proteins and drugs. Finally, NMPTA could be used to develop novel methods for drug delivery and to develop better methods for synthesizing and purifying other compounds.
Méthodes De Synthèse
NMPTA can be synthesized using a variety of methods, including the Suzuki-Miyaura cross-coupling reaction and the Stille reaction. The Suzuki-Miyaura cross-coupling reaction involves the reaction of an organohalide with an organoboron compound to form a carbon-carbon bond. The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organohalide and an organostannane. Both methods can be used to synthesize NMPTA in high yields.
Propriétés
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-23-16-7-3-2-6-14(16)8-9-19-17(22)12-15-13-24-18(20-15)21-10-4-5-11-21/h2-7,10-11,13H,8-9,12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVVJSWCTAQROJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CC2=CSC(=N2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-methoxyphenyl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(4-fluorophenyl)[(1,3-thiazol-2-yl)amino]methyl]quinolin-8-ol](/img/structure/B6423356.png)
![tert-butyl 2-(furan-2-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B6423364.png)
![2-[2-amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol](/img/structure/B6423370.png)
![2-({6-amino-2-[(2-hydroxyethyl)amino]-5-nitropyrimidin-4-yl}amino)ethan-1-ol](/img/structure/B6423374.png)
![7-bromo-1-(3-methoxyphenyl)-2-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B6423385.png)
![4-(1-benzofuran-2-carbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B6423388.png)
![ethyl 4-[(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B6423397.png)
![13-[(2-methoxyethyl)amino]-11-methyl-12-(prop-2-en-1-yl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B6423422.png)
![2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(thiophen-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B6423425.png)
![1-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B6423433.png)
![2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B6423439.png)
![6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-{[(benzyloxy)carbonyl]amino}propanoate](/img/structure/B6423446.png)
![9-[(4-methylphenyl)amino]-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile](/img/structure/B6423447.png)
